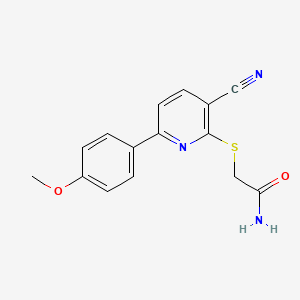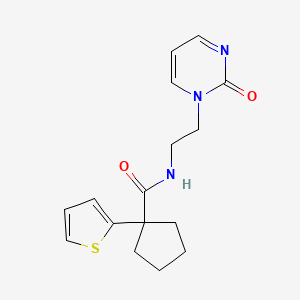
N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-naphthamide is a useful research compound. Its molecular formula is C20H17N5O2 and its molecular weight is 359.389. The purity is usually 95%.
BenchChem offers high-quality N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-naphthamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-naphthamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyridine and Fused Pyridine Derivatives : Research has explored the synthesis of new series of pyridine and fused pyridine derivatives, indicating a broad interest in developing novel compounds with diverse chemical properties. These compounds are synthesized through reactions involving different reagents, showcasing the chemical versatility and potential for generating compounds with specific characteristics for various applications (Al-Issa, 2012).
Coordination Cages : Studies on bis-bidentate bridging ligands have led to the creation of octanuclear cubic coordination cages. These structures are significant for their potential applications in molecular encapsulation and as building blocks for more complex supramolecular assemblies. The cages are designed to host a mixture of anions and/or solvent molecules, suggesting their use in catalysis, material science, and nanotechnology (Tidmarsh et al., 2008).
Water Oxidation Complexes : The development of dinuclear complexes for water oxidation highlights the application of these chemical structures in energy conversion and storage. These complexes demonstrate the potential for efficient oxygen evolution reactions, crucial for sustainable energy technologies (Zong & Thummel, 2005).
Applications in Medicinal Chemistry and Material Science
Anticancer Activity : Synthesized pyridine-3-carbonitrile derivatives have been evaluated for their anticancer properties, showcasing the potential therapeutic applications of these compounds. Research in this area focuses on developing new compounds with improved efficacy against cancer cell lines, contributing to the advancement of cancer therapy (Mansour et al., 2021).
CDK2 Inhibitors : Discovery of new pyrazolopyridine, furopyridine, and pyridine derivatives as CDK2 inhibitors emphasizes the role of these compounds in drug development, particularly for cancer treatment. The inhibition of CDK2, a critical enzyme in cell cycle regulation, represents a promising strategy for controlling tumor growth (Abdel-Rahman et al., 2021).
properties
IUPAC Name |
N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-12-10-18(26)23-20(21-12)25-17(9-13(2)24-25)22-19(27)16-8-7-14-5-3-4-6-15(14)11-16/h3-11H,1-2H3,(H,22,27)(H,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSWUMIIYWNIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Ethyl-N-[2-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2708976.png)



![2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2708981.png)




![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide](/img/structure/B2708990.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2708995.png)
![N-benzyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2708996.png)